molecular formula C24H25NO2 B419141 2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide

2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B419141
M. Wt: 359.5g/mol
InChI Key: DRZYHWGITIASND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide typically involves the reaction of biphenyl-4-ol with 2,6-diethylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

  • Biphenyl-4-ol + 2,6-diethylphenylamine + Acetic Anhydride → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate, chromium trioxide
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride
  • Nucleophiles : Halides, alkoxides
Major Products Formed:
  • Oxidation : Carboxylic acids, ketones
  • Reduction : Amines, alcohols
  • Substitution : Halogenated or alkoxylated derivatives

Scientific Research Applications

  • Chemistry : The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.
  • Biology : It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
  • Medicine : Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry : The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(biphenyl-4-yloxy)-N-(2,6-dimethylphenyl)acetamide
  • 2-(biphenyl-4-yloxy)-N-(2,6-diisopropylphenyl)acetamide
  • 2-(biphenyl-4-yloxy)-N-(2,6-dichlorophenyl)acetamide

Uniqueness: Compared to similar compounds, 2-([1,1'-biphenyl]-4-yloxy)-N-(2,6-diethylphenyl)acetamide exhibits unique properties due to the presence of the diethyl groups, which can influence its steric and electronic characteristics. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C24H25NO2/c1-3-18-11-8-12-19(4-2)24(18)25-23(26)17-27-22-15-13-21(14-16-22)20-9-6-5-7-10-20/h5-16H,3-4,17H2,1-2H3,(H,25,26)

InChI Key

DRZYHWGITIASND-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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